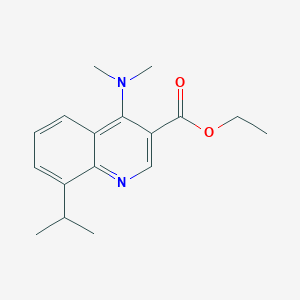
Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the dimethylamino group and the isopropyl group. The final step involves the esterification of the carboxylate group with ethanol. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene. The reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Known for its use as a photoinitiator in UV-curing applications.
4-Dimethylaminopyridine: Used as a nucleophilic catalyst in various organic reactions.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Employed as a coupling agent in peptide synthesis.
Uniqueness
Ethyl 4-(dimethylamino)-8-isopropylquinoline-3-carboxylate stands out due to its unique quinoline core structure, which imparts distinct biological activities and chemical reactivity. Its combination of functional groups allows for versatile modifications, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C17H22N2O2 |
|---|---|
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
ethyl 4-(dimethylamino)-8-propan-2-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C17H22N2O2/c1-6-21-17(20)14-10-18-15-12(11(2)3)8-7-9-13(15)16(14)19(4)5/h7-11H,6H2,1-5H3 |
Clave InChI |
PMBAUSHBKUTQKR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C(=C1N(C)C)C=CC=C2C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11843782.png)


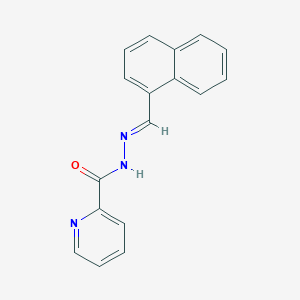

![4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11843818.png)
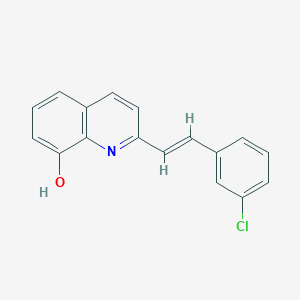
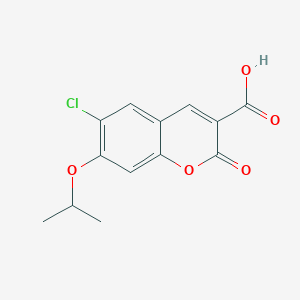
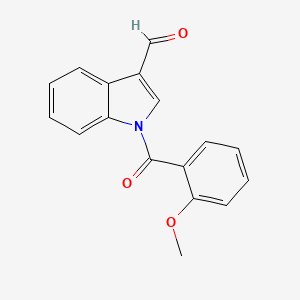


![3-([1,1'-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11843846.png)


